H-TRP-beta-ALA-OH
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Overview
Description
H-TRP-beta-ALA-OH, also known as L-tryptophyl-beta-alanine, is a dipeptide composed of the amino acids tryptophan and beta-alanine. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-TRP-beta-ALA-OH typically involves the coupling of tryptophan and beta-alanine. One common method is the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Solution-phase synthesis can be advantageous for large-scale production due to its scalability and the ability to handle larger reaction volumes .
Chemical Reactions Analysis
Types of Reactions
H-TRP-beta-ALA-OH can undergo various chemical reactions, including:
Oxidation: The indole ring of tryptophan can be oxidized to form products such as oxindole derivatives.
Reduction: Reduction reactions can target the carboxyl group of beta-alanine, converting it to an alcohol.
Substitution: The amino groups in the dipeptide can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives of beta-alanine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
H-TRP-beta-ALA-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the production of peptide-based drugs and as a component in cosmetic formulations.
Mechanism of Action
The mechanism of action of H-TRP-beta-ALA-OH involves its interaction with specific molecular targets and pathways. For example, the tryptophan residue can participate in cation-π interactions with positively charged molecules, influencing protein structure and function. Additionally, the dipeptide may modulate enzyme activity by binding to active sites or allosteric sites .
Comparison with Similar Compounds
Similar Compounds
H-TRP-ALA-OH: A dipeptide composed of tryptophan and alanine.
H-TRP-GLY-OH: A dipeptide composed of tryptophan and glycine.
H-TRP-SER-OH: A dipeptide composed of tryptophan and serine.
Uniqueness
H-TRP-beta-ALA-OH is unique due to the presence of beta-alanine, which imparts distinct chemical and biological properties compared to other dipeptides. The beta-alanine residue can influence the overall conformation and stability of the dipeptide, potentially enhancing its biological activity and therapeutic potential .
Properties
Molecular Formula |
C14H17N3O3 |
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Molecular Weight |
275.30 g/mol |
IUPAC Name |
3-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C14H17N3O3/c15-11(14(20)16-6-5-13(18)19)7-9-8-17-12-4-2-1-3-10(9)12/h1-4,8,11,17H,5-7,15H2,(H,16,20)(H,18,19)/t11-/m0/s1 |
InChI Key |
GGXFSIZTGHGKLB-NSHDSACASA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCCC(=O)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCCC(=O)O)N |
Origin of Product |
United States |
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